4-Azidophenacyl bromide, (carbonyl-14C)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

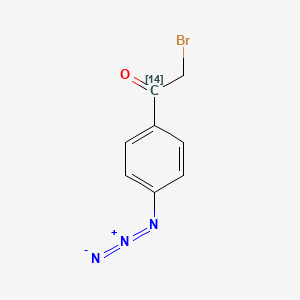

4-Azidophenacyl bromide, (carbonyl-14C)- is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 242.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Azidophenacyl bromide, (carbonyl-14C)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azidophenacyl bromide, (carbonyl-14C)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Crosslinking of Biomolecules

Mechanism of Action:

4-Azidophenacyl bromide functions as a heterobifunctional crosslinker that can covalently link proteins, nucleic acids, and other biomolecules. Upon exposure to UV light, the azide group undergoes a photochemical reaction, leading to the formation of a reactive nitrene that can insert into nearby bonds, facilitating crosslinking.

Case Studies:

- Thioredoxin Crosslinking: In one study, thioredoxin was successfully crosslinked to membrane fractions using AzP. This method allowed researchers to investigate the interaction dynamics between thioredoxin and membrane proteins in vivo .

- Ribosome Interaction Studies: The conserved GTPase HflX was covalently linked to AzP in experiments aimed at understanding its role in ribosome disassembly. Mass spectrometric analysis revealed crosslinks with ribosomal proteins L2, L5, and S18, highlighting the utility of AzP in mapping protein-RNA interactions .

Photocrosslinking Applications

DNA-Protein Complexes:

AzP has been employed for site-specific photocrosslinking of DNA-protein complexes. By attaching AzP to specific nucleotides within DNA, researchers can study protein binding sites and conformational changes upon binding. This technique is pivotal for elucidating mechanisms of transcription regulation and DNA repair processes .

Methodology:

- Site-Specific Footprinting: A protocol utilizing AzP allows researchers to determine specific nucleotide interactions during protein binding events. This method provides insights into the structural dynamics of transcription complexes and other DNA-associated processes .

Structural Probing and Kinetics

Rapid Kinetics Studies:

The use of AzP extends to rapid kinetics studies where it aids in understanding the dynamics of biomolecular interactions. For instance, experiments employing stopped-flow techniques have demonstrated how ribosomal proteins interact with GTPases like HflX in a nucleotide-dependent manner .

Applications in Structural Biology:

AzP's ability to facilitate crosslinking between biomolecules makes it an invaluable tool for structural biology. By stabilizing transient interactions, researchers can obtain clearer structural data through techniques such as X-ray crystallography or cryo-electron microscopy.

Safety Considerations

While 4-Azidophenacyl bromide is a powerful tool in biochemical research, it is essential to handle it with care due to its potential explosiveness as an organic azide. Proper safety protocols should be adhered to when working with this compound to mitigate risks associated with its use.

属性

CAS 编号 |

57122-94-8 |

|---|---|

分子式 |

C8H6BrN3O |

分子量 |

242.05 g/mol |

IUPAC 名称 |

1-(4-azidophenyl)-2-bromo(114C)ethanone |

InChI |

InChI=1S/C8H6BrN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2/i8+2 |

InChI 键 |

LZJPDRANSVSGOR-PPJXEINESA-N |

SMILES |

C1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-] |

手性 SMILES |

C1=CC(=CC=C1[14C](=O)CBr)N=[N+]=[N-] |

规范 SMILES |

C1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-] |

Key on ui other cas no. |

57122-94-8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。